Ethyl ethylphosphinate
Description
Context and Scope of Ethyl Ethylphosphinate Research
Research into this compound and related phosphinates often revolves around their utility as building blocks in the synthesis of more complex molecules. These compounds are valuable intermediates in creating carbon-phosphorus bonds, which is a crucial step in the synthesis of various organophosphorus compounds. organic-chemistry.org For instance, ethyl phosphinate can undergo addition reactions with alkenes and alkynes, a process known as hydrophosphinylation, to form a range of H-phosphinates. organic-chemistry.orgorganic-chemistry.org This reactivity makes them useful in developing compounds for catalysis, materials science, and medicine. organic-chemistry.org
Chemical Nomenclature and Structural Diversity within Ethylphosphinates and Ethylphosphonates
The nomenclature of organophosphorus compounds can be complex due to the variable oxidation states of phosphorus and the variety of substituents that can be attached to it. rsc.orgwikipedia.org Generally, these compounds are classified based on the number of organic groups and oxygen atoms bonded to the central phosphorus atom. rsc.orgnih.gov
Organophosphorus compounds are primarily categorized as derivatives of phosphorus(V) or phosphorus(III). wikipedia.org Phosphinates and phosphonates are both phosphorus(V) compounds. rsc.orgwikipedia.org
Phosphinates are esters of phosphinic acid, which has the general formula R₂P(O)OH. An ester like this compound has one P-C bond, one P-H bond (in the parent acid, which is then esterified), and one P-O-C linkage.
Phosphonates are esters of phosphonic acid, R-P(O)(OH)₂. wikipedia.org These compounds feature one P-C bond and two P-O-C linkages in their diester form. wikipedia.org
The primary distinction between this compound and diethyl ethylphosphonate lies in their core structure, specifically the number of ethyl groups directly attached to the phosphorus atom versus those attached via an oxygen atom.
This compound is a monoester of ethylphosphinic acid. Its structure consists of a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an ethyl group (-CH₂CH₃), and single-bonded to an ethoxy group (-OCH₂CH₃). The parent acid is ethylphosphinic acid.
Diethyl Ethylphosphonate is a diester of ethylphosphonic acid. ontosight.ai In this molecule, the phosphorus atom is double-bonded to an oxygen atom, single-bonded to one ethyl group, and bonded to two ethoxy groups. ontosight.ainih.gov
The structural difference is crucial: this compound has one P-C bond and one P-O-C linkage from the ethyl groups, whereas diethyl ethylphosphonate has one P-C bond and two P-O-C linkages. This difference in esterification affects their chemical properties and reactivity.
Below is a comparative table of their properties:
| Property | This compound | Diethyl Ethylphosphonate |
| IUPAC Name | ethoxy(ethyl)phosphinate nih.gov | diethyl ethylphosphonate |
| CAS Number | 44636-44-4 nih.gov | 78-38-6 nih.gov |
| Molecular Formula | C₄H₁₁O₂P (for the neutral parent ester) | C₆H₁₅O₃P nih.gov |
| Molecular Weight | ~122.10 g/mol (for the neutral parent ester) | 166.16 g/mol sigmaaldrich.comnih.gov |
| Structural Feature | Monoester of ethylphosphinic acid | Diester of ethylphosphonic acid ontosight.ai |
| Key Bonds | One P-C bond, one P-O-C bond | One P-C bond, two P-O-C bonds |
Note: Data for this compound is based on its parent structure, while some database entries refer to its anionic form nih.gov.
This compound belongs to the broader class of phosphinates . These are organophosphorus compounds derived from phosphinic acid (H₂P(O)OH). Alkyl phosphinates, such as ethyl phosphinates, are characterized by having one or two organic substituents directly bonded to the phosphorus atom via a P-C bond, and one ester group (P-O-R). They are valuable in organic synthesis, for example, in the preparation of phosphinic acids through hydrolysis. mdpi.com
Phosphonates , on the other hand, are derivatives of phosphonic acid (HP(O)(OH)₂). wikipedia.org Ethyl phosphonates, like diethyl ethylphosphonate, are esters of these acids. ontosight.ai They are widely used as intermediates in the production of other organic compounds, including pesticides and pharmaceuticals, and also find application as flame retardants. chemicalbook.comontosight.aichemicalbook.com The Michaelis–Arbuzov reaction is a key method for synthesizing phosphonates. wikipedia.org
Both classes of compounds are part of the vast field of organophosphorus chemistry, which continues to be an active area of research due to the diverse properties and applications of these molecules. rsc.org
Structure
3D Structure
Properties
CAS No. |
998-80-1 |
|---|---|
Molecular Formula |
C4H10O2P+ |
Molecular Weight |
121.09 g/mol |
IUPAC Name |
ethoxy-ethyl-oxophosphanium |
InChI |
InChI=1S/C4H10O2P/c1-3-6-7(5)4-2/h3-4H2,1-2H3/q+1 |
InChI Key |
LCYFYQKCANSCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Ethylphosphinate and Its Analogues
Classical Synthetic Routes
The traditional methods for synthesizing ethyl ethylphosphinate are primarily centered around the formation of the crucial phosphorus-carbon bond. These methods have been foundational in organophosphorus chemistry.
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is the most widely utilized method for generating the P-C bond in compounds like this compound. thieme-connect.de This reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphorus species. thieme-connect.de
The reaction between triethyl phosphite (B83602) and an alkyl halide, such as ethyl iodide, is a classic example of the Michaelis-Arbuzov reaction. In this process, the nucleophilic phosphorus atom of triethyl phosphite attacks the ethyl iodide, leading to the formation of a phosphonium (B103445) salt intermediate. Current time information in Bangalore, IN. Subsequently, a halide ion displaces an ethoxy group in an SN2-type rearrangement, yielding the final product, diethyl ethylphosphonate (a common name for this compound), and regenerating an ethyl halide. Current time information in Bangalore, IN. The reaction rate is influenced by the nature of the halide, with the reactivity order being R-I > R-Br > R-Cl. thieme-connect.de
The synthesis is typically conducted at elevated temperatures, often between 175°C and 185°C. nih.gov Due to the exothermic nature of the Arbuzov rearrangement, where a high-energy tertiary phosphite is converted to a more stable tetracoordinated pentavalent phosphorus structure, controlling the reaction rate is crucial to prevent runaways. nih.gov This is often managed by the controlled, slow addition of the triethyl phosphite reagent to the reaction medium. nih.gov
| Reactants | Catalyst/Conditions | Product | Key Findings |
| Triethyl Phosphite, Ethyl Iodide | 175-185°C | Diethyl Ethylphosphonate | The reaction is a classic Michaelis-Arbuzov rearrangement. Current time information in Bangalore, IN.nih.gov |
| Triethyl Phosphite, Alkyl Halides | Heat | Dialkyl Alkylphosphonates | Reaction rate is faster for iodides than chlorides. thieme-connect.de |
The synthesis of diethyl ethylphosphonate can also be described as a catalytic rearrangement of triethyl phosphite. In this context, the alkylating agent, typically ethyl iodide, acts as the catalyst. nih.gov The process is initiated in a reaction medium at high temperatures, often utilizing a "heel" of the final product, diethyl ethylphosphonate, at the start of the reaction. nih.gov This initial amount of product, typically ranging from 20% to 25% by weight of the triethyl phosphite to be added, helps to maintain a stable reaction medium and control the exothermic process. nih.gov
The temperature is maintained above the boiling point of triethyl phosphite (e.g., 175°C to 185°C), and the triethyl phosphite is added at a rate slow enough to sustain this temperature. nih.gov The amount of ethyl iodide catalyst used can range from 0.5% to 10% by weight of the triethyl phosphite. nih.gov Lewis acids, such as ZnCl₂, can also be used to accelerate the reaction by polarizing the P–O bond. Current time information in Bangalore, IN.
| Starting Material | Catalyst | Temperature | Key Process Feature |
| Triethyl Phosphite | Ethyl Iodide (0.5-10 wt%) | 175-185°C | Use of a product "heel" (20-25 wt%) to control exothermicity. nih.gov |
| Triethyl Phosphite | Lewis Acids (e.g., ZnCl₂) | Elevated | Lewis acid polarizes the P-O bond, increasing nucleophilicity. Current time information in Bangalore, IN. |
An alternative classical route involves the use of phosphorus trihalides, most commonly phosphorus trichloride (B1173362) (PCl₃), and alcohols. The industrial synthesis of dialkyl H-phosphonates, which are key precursors, often involves the reaction of PCl₃ with alcohols. nih.gov
A common method for preparing triethyl phosphite, the starting material for the Michaelis-Arbuzov reaction, is the reaction of phosphorus trichloride with ethanol (B145695) in the presence of a base, such as diethylaniline, in a solvent like dry petroleum ether. orgsyn.org The base neutralizes the hydrogen chloride (HCl) that is formed, preventing side reactions. The resulting diethylaniline hydrochloride is filtered off, and the triethyl phosphite is purified by distillation. orgsyn.org
The direct reaction of PCl₃ with three equivalents of ethanol can yield diethyl phosphite ((C₂H₅O)₂PHO), along with hydrogen chloride and ethyl chloride. google.com This diethyl phosphite can then be used in subsequent steps to form the P-C bond required for this compound.
| Phosphorus Source | Alcohol | Reagents/Conditions | Intermediate/Product |
| Phosphorus Trichloride | Ethanol | Diethylaniline, Petroleum Ether | Triethyl Phosphite orgsyn.org |
| Phosphorus Trichloride | Ethanol | Continuous addition at 15-25°C | Diethyl Phosphite google.com |
Michaelis–Arbuzov Rearrangement and Related Processes
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For organophosphorus compounds, this includes the exploration of radical-mediated reactions.
Radical addition reactions offer a powerful alternative for forming phosphorus-carbon bonds. These methods often proceed under mild conditions and can exhibit different selectivity compared to classical ionic reactions.
Hydrophosphinylation, the addition of a P-H bond across a double or triple bond, can be achieved under radical conditions. For instance, ethyl phosphinate can add to alkenes and alkynes under thermal conditions using a radical initiator like azobisisobutyronitrile (AIBN) to produce H-phosphinates. organic-chemistry.org This approach is valuable for creating analogues of this compound.
More advanced methods include microwave-assisted hydrophosphinylation of unactivated alkenes, which can proceed without the need for a metal catalyst or initiator and is believed to follow a radical mechanism. organic-chemistry.orgresearchgate.net Photoredox catalysis using visible light has also been employed for the hydrophosphinylation of unactivated alkenes with secondary phosphine (B1218219) oxides, representing a green and efficient method. oaes.cc These radical reactions are pivotal in synthesizing a variety of functionalized organophosphorus compounds, including phosphinates that are analogues of biologically active molecules. researchgate.net
| Reaction Type | Substrates | Initiator/Catalyst | Key Features |
| Thermal Hydrophosphinylation | Ethyl Phosphinate, Alkenes/Alkynes | AIBN | Forms H-phosphinate analogues. organic-chemistry.org |
| Microwave-Assisted Hydrophosphinylation | Phosphinic Acid Derivatives, Alkenes | Metal- and Initiator-Free | Operationally simple, proceeds via a radical mechanism. organic-chemistry.orgresearchgate.net |
| Visible-Light Photoredox Catalysis | Secondary Phosphine Oxides, Alkenes | Photoredox Catalyst | Mild, green method for C-P bond formation. oaes.cc |
Radical Addition Reactions
AIBN-Initiated Hydrophosphinylation of Alkenes and Alkynes
The formation of carbon-phosphorus bonds is a cornerstone in the synthesis of organophosphorus compounds. organic-chemistry.org A significant method for this is the radical-initiated hydrophosphinylation of unsaturated carbon-carbon bonds. Ethyl phosphinate can be added to both alkenes and alkynes under thermal radical conditions using azobisisobutyronitrile (AIBN) as an initiator. organic-chemistry.orgorganic-chemistry.org This approach is valued for its simplicity and effectiveness, providing a straightforward alternative for creating P-C bonds. organic-chemistry.org
The reaction proceeds to yield H-phosphinates, with reported product yields typically in the 60-80% range. organic-chemistry.org A notable advantage of this method is its tolerance for various functional groups, including epoxides and Boc or Cbz protecting groups, and its efficacy with cyclic alkenes. organic-chemistry.org When applied to terminal alkynes, the reaction exhibits trans selectivity, yielding ethyl alk-1-enyl-H-phosphinate. organic-chemistry.org This stereospecific outcome presents a valuable synthetic route compared to other methods. organic-chemistry.org The utility of this methodology has been demonstrated in the synthesis of GABA analogues. organic-chemistry.org
Table 1: AIBN-Initiated Hydrophosphinylation of Unsaturated Substrates with Ethyl Phosphinate
| Substrate Type | Product | Typical Yield | Selectivity | Reference |
|---|---|---|---|---|
| Alkenes | Ethyl alkyl-H-phosphinate | 60-80% | N/A | organic-chemistry.org |
| Terminal Alkynes | Ethyl alk-1-enyl-H-phosphinate | 60-80% | trans selectivity | organic-chemistry.org |
Microwave-Assisted Metal- and Initiator-Free Hydrophosphinylation
Advancements in synthetic methodology have led to the development of microwave-assisted hydrophosphinylation reactions that operate without the need for metals or initiators. organic-chemistry.orgresearchgate.net This technique is particularly effective for the hydrophosphinylation of unactivated alkenes using phosphinic acid and its derivatives. organic-chemistry.orguoa.gr The process is operationally simple and is believed to proceed through a radical mechanism. organic-chemistry.orgresearchgate.net
Good isolated yields are achievable with this method, typically requiring a reasonable excess of the phosphinic acid reagent. organic-chemistry.org The absence of a metal catalyst or a chemical initiator makes this an environmentally cleaner approach, aligning with the principles of green chemistry. researchgate.netuoa.gr
Palladium-Catalyzed Phosphinylation and Phosphorylation
Palladium catalysis offers a powerful and versatile platform for the formation of phosphorus-carbon bonds, enabling a range of phosphinylation and phosphorylation reactions under mild conditions. organic-chemistry.org
Addition of Hypophosphorous Derivatives to Unsaturated Substrates
Palladium catalysts effectively promote the addition of hypophosphorous derivatives, such as ROP(O)H₂, to unsaturated substrates like alkenes and alkynes. organic-chemistry.orgorganic-chemistry.org This hydrophosphinylation reaction is a mild process that produces H-phosphinic acid derivatives in good yields. organic-chemistry.org A key feature of this method is the ability to control regioselectivity, particularly with substrates like styrene (B11656) and terminal alkynes. organic-chemistry.orgorganic-chemistry.org The choice of the specific palladium catalyst system can influence whether the linear or branched product is preferentially formed. organic-chemistry.orgorganic-chemistry.org For instance, catalysts like Cl₂Pd(PPh₃)₂/MeLi and Pd₂dba₃/xantphos have been used to minimize competing transfer hydrogenation reactions. organic-chemistry.org
Furthermore, palladium-catalyzed hydrophosphorylation of alkynes with various P(O)-H compounds, including H-phosphinates, typically results in Markovnikov adducts with high yields and regioselectivity for both aromatic and aliphatic alkynes. organic-chemistry.org This reaction demonstrates a broad tolerance for different functional groups. organic-chemistry.org Enantioselective versions of this reaction have also been developed, providing access to P-stereogenic alkenylphosphinates through asymmetric catalysis. nih.gov
Table 2: Palladium-Catalyzed Addition of Hypophosphorous Derivatives
| Substrate | P-Reagent | Catalyst System (Example) | Key Feature | Reference |
|---|---|---|---|---|
| Alkenes/Alkynes | Hypophosphorous derivatives | Cl₂Pd(PPh₃)₂/MeLi | Mild conditions, good yields | organic-chemistry.org |
| Styrene/Terminal Alkynes | Hypophosphorous derivatives | Pd₂dba₃/xantphos | Controllable regioselectivity | organic-chemistry.orgorganic-chemistry.org |
Arylation and Alkylation Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for creating P-C bonds, enabling the arylation and alkylation of phosphinate precursors. researchgate.net The direct formation of H-arylphosphinates can be achieved through the palladium-catalyzed reaction of alkyl phosphinates with aryl, heteroaryl, and alkenyl halides or triflates. researchgate.net This cross-coupling provides a convenient and broad-scoping route to a variety of substituted H-phosphinates. researchgate.net For example, arylhydroxymethylphosphinic acid derivatives have been prepared via the palladium(0)-catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides. organic-chemistry.org
This methodology extends to alkylation, representing a powerful tool for constructing C(sp³)–P bonds. The reaction has proven effective for coupling alkyl phosphinates with benzylic and allylic halides, further expanding its synthetic utility. researchgate.net
Pudovik Reaction and Rearrangements in α-Oxophosphonate Synthesis
The Pudovik reaction is a classical method in organophosphorus chemistry for preparing α-aminomethylphosphonates and related compounds. wikipedia.org It involves the addition of a compound with a P-H bond, such as a dialkyl phosphite, across a carbon-heteroatom double bond. wikipedia.orgresearchgate.net In its most common form, the aza-Pudovik reaction, the addition occurs across the C=N bond of an imine. wikipedia.orgmdpi.com However, the reaction is also applicable to the C=O bond of aldehydes and ketones to synthesize α-hydroxyphosphonates. researchgate.net
When α-oxophosphonates are used as substrates, the Pudovik reaction with reagents like dimethyl phosphite can yield α-hydroxy-methylenebisphosphonates. nih.gov A critical aspect of this reaction is the potential for molecular rearrangement. nih.gov The initial Pudovik adduct, an α-hydroxy-methylenebisphosphonate, can undergo a rearrangement to form a phosphonate-phosphate species, particularly in the presence of a higher concentration of a base catalyst like diethylamine (B46881). nih.gov For instance, using a catalytic amount (5%) of diethylamine can lead selectively to the Pudovik adduct, whereas a larger amount (40%) can drive the reaction exclusively to the rearranged product. nih.gov
Carbonate-Promoted Phosphorylations and Phosphinylations
Inorganic carbonates, such as cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃), have been shown to be effective promoters for phosphorylation and phosphinylation reactions, often under metal-free conditions. organic-chemistry.orgnih.gov
Cesium carbonate, for example, promotes the efficient phosphorylation and phosphinylation of 1,1-dibromo-1-alkenes with reagents like trialkyl phosphites and ethyl diphenylphosphinite. organic-chemistry.org This metal-free method provides valuable alkynylphosphonates and -phosphinates in very good yields. organic-chemistry.org
Sodium carbonate has found use in microwave-assisted syntheses. nih.govresearchgate.net It can serve as a base in the Pudovik reaction between benzaldehydes and diethyl phosphite, facilitated by microwave irradiation. nih.govresearchgate.net This combination of a simple inorganic base and microwave energy provides a green and efficient pathway for the synthesis of α-hydroxyphosphonates. researchgate.net
Synthesis of Stereochemically Defined Ethylphosphinate Derivatives
The creation of ethylphosphinate derivatives with a defined stereochemistry at the phosphorus center is a significant challenge in synthetic organic chemistry. These P-stereogenic compounds are valuable as intermediates, chiral ligands, and biologically active molecules. bohrium.comrug.nl The configurational stability of tetracoordinate phosphorus compounds like phosphinates allows for the isolation of enantiomers, although racemization can occur under heat. researchgate.net Methodologies to achieve stereocontrol typically rely on asymmetric catalysis or the use of chiral auxiliaries. bohrium.comfrontiersin.org
A prominent strategy involves the catalytic asymmetric hydrophosphinylation of aldehydes. doi.org Research has demonstrated a stereodivergent synthesis of β-amino-α-hydroxy-H-phosphinates through the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes with ethyl phosphinate. doi.org This reaction is catalyzed by a chiral aluminum-lithium-bis(binaphthoxide) (ALB) complex. The stereochemical result of the reaction, yielding either syn- or anti-products, can be dictated by selecting the chirality of the ALB catalyst. doi.org
For instance, the reaction of N,N-dibenzyl-L-phenylalaninal with ethyl phosphinate, which is generated in situ from anhydrous phosphinic acid and triethyl orthoformate, can be controlled to produce either the (R,S)-syn- or (S,S)-anti-adduct with high diastereoselectivity. doi.org The use of (R)-ALB catalyst favors the formation of the syn diastereomer, while the (S)-ALB catalyst leads to the anti diastereomer. doi.org
The findings for the synthesis of β-amino-α-hydroxy-H-phosphinates are summarized in the table below. doi.org
Table 1: Diastereoselective Synthesis of β-Amino-α-hydroxy-H-phosphinates via ALB-Catalyzed Hydrophosphinylation of N,N-Dibenzyl-α-amino Aldehydes with Ethyl Phosphinate. doi.org
| Entry | R-group of Aldehyde | Catalyst | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | PhCH₂ | (R)-ALB | Ethyl (1R,2S)-1-hydroxy-2-(dibenzylamino)-3-phenylpropylphosphinate | 88 | 1:19 |
| 2 | PhCH₂ | (S)-ALB | Ethyl (1S,2S)-1-hydroxy-2-(dibenzylamino)-3-phenylpropylphosphinate | 71 | >99:1 |
| 3 | (CH₃)₂CH | (R)-ALB | Ethyl (1R,2S)-1-hydroxy-2-(dibenzylamino)-3-methylbutylphosphinate | 75 | 5:95 |
| 4 | (CH₃)₂CH | (S)-ALB | Ethyl (1S,2S)-1-hydroxy-2-(dibenzylamino)-3-methylbutylphosphinate | 72 | >99:1 |
Another key approach utilizes chiral auxiliaries to direct stereoselective transformations. york.ac.uk Carbohydrate derivatives have proven to be effective chiral auxiliaries in this context. nih.gov In one example, the nucleophilic addition of ethyl phenylphosphinate to N-galactosylaldimines in the presence of tin(IV) chloride afforded N-galactosyl α-aminoalkyl-C-phosphinates with good yields and moderate diastereoselectivity. Diastereomerically pure products could be obtained through recrystallization. nih.gov
The conversion of H-phosphinates into more complex chiral molecules is also a viable route. For example, ethyl phosphinate can be converted into a phosphinamide using an inexpensive chiral amine, such as (S)-1-phenylethylamine. beilstein-journals.org The resulting diastereomers can often be separated by crystallization, providing a single diastereoisomer that can be used in subsequent stereospecific reactions, like the Stec reaction, to produce chiral thiophosphorus acids with retention of configuration at the phosphorus center. beilstein-journals.org
Organocatalysis represents an emerging frontier for the asymmetric synthesis of P-stereogenic compounds. frontiersin.org For instance, N-heterocyclic carbenes have been employed to catalyze the desymmetric acylation of pro-chiral bisphenol phosphine oxides, leading to P-stereogenic phosphinates with good to excellent yields and enantioselectivities. frontiersin.org While not demonstrated specifically for this compound, these organocatalytic methods hold promise for future applications in the synthesis of a wide range of P-chiral phosphinates. frontiersin.org
Chemical Reactivity and Mechanistic Studies of Ethyl Ethylphosphinate
Hydrolysis Pathways
The hydrolysis of ethyl ethylphosphinate involves the cleavage of the P-O-C linkage, a reaction that can be catalyzed by both acids and bases. The specific pathway and rate of this reaction are influenced by the reaction conditions and the steric and electronic environment around the phosphorus center.
Under acidic conditions, the hydrolysis of phosphinates can proceed through several mechanisms, with the most common being the AAc2 and AAl1 pathways. nih.gov In the AAc2 mechanism, which is bimolecular, a water molecule attacks the protonated phosphorus atom, leading to the cleavage of the P-O bond. nih.gov The AAl1 mechanism, which is unimolecular, involves the formation of a carbocation intermediate through the cleavage of the C-O bond. nih.gov
The initial step in acid-catalyzed hydrolysis is the protonation of the phosphoryl oxygen by a hydronium ion (H₃O⁺). chemguide.co.uk This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a pentacoordinate intermediate, followed by the departure of the alcohol (ethanol) and regeneration of the acid catalyst. chemguide.co.uk While polar and steric effects have a less pronounced influence on acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis, the specific mechanism can be influenced by the structure of the ester. nih.gov
The base-catalyzed hydrolysis of esters, including this compound, typically proceeds via a BAc2 mechanism. epa.gov This mechanism involves a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom of the P=O group. mdpi.com This attack results in the formation of a trigonal bipyramidal transition state or intermediate. Subsequent cleavage of the P-O bond and proton transfer yields the phosphinate anion and an alcohol molecule. nih.govepa.gov
The reaction is generally carried out by heating the ester with an aqueous solution of a base, such as sodium hydroxide. mdpi.com The resulting sodium salt of the phosphinic acid can then be neutralized with a strong acid to yield the free phosphinic acid. nih.govmdpi.com
The rate of hydrolysis of this compound is significantly influenced by both kinetic and steric factors, particularly in base-catalyzed reactions. The steric hindrance around the phosphorus atom plays a crucial role in determining the reaction rate. nih.govmdpi.com An increase in the size of the alkyl groups attached to the phosphorus atom leads to a significant decrease in the rate of alkaline hydrolysis. nih.govmdpi.com This is attributed to the increased difficulty for the nucleophile (hydroxide ion) to approach the phosphorus center.
For instance, studies on a series of ethyl phosphinates have shown a dramatic decrease in reaction rates with increasing steric bulk of the substituents on the phosphorus atom. nih.govmdpi.com This steric effect is a dominant factor influencing the alkaline hydrolysis of phosphinates. nih.gov In contrast, polar and steric effects are reported to have a much smaller influence on the rate of acid-catalyzed hydrolysis. nih.gov
Table 1: Relative Rate Constants for Alkaline Hydrolysis of Ethyl Alkylphosphinates
| Compound | Relative Rate Constant | Temperature (°C) |
| Ethyl diethylphosphinate | 260 | 70 |
| Ethyl diisopropylphosphinate | 41 | 120 |
| Ethyl di-tert-butylphosphinate | 0.08 | 120 |
This table illustrates the significant impact of steric hindrance on the rate of base-catalyzed hydrolysis. Data sourced from a review on phosphinate and phosphonate (B1237965) hydrolysis. nih.govmdpi.com
Thermal Decomposition and Elimination Reactions
When subjected to high temperatures, this compound can undergo decomposition and rearrangement reactions. These transformations are of interest for understanding the stability and potential reaction pathways of organophosphorus compounds under thermal stress.
The thermal decomposition of esters containing a β-hydrogen atom, such as this compound, can proceed through a concerted intramolecular syn-elimination reaction. acs.orgtandfonline.com This type of reaction, often referred to as a retro-ene reaction, involves a six-membered cyclic transition state. tandfonline.comresearchgate.net In this transition state, the β-hydrogen on the ethyl group is transferred to the phosphoryl oxygen, leading to the simultaneous cleavage of the C-H and C-O bonds and the formation of an alkene (ethylene) and the corresponding phosphinic acid. tandfonline.com
Theoretical studies have been conducted to compare the relative rates of thermal elimination for various ethyl esters, including ethyl phosphinate. acs.orgresearchgate.net These studies help to elucidate the mechanistic details of this class of elimination reactions. researchgate.net
In the gas phase at elevated temperatures, this compound can undergo isomerization and unimolecular decomposition. researchgate.netacs.org Computational studies on related compounds, such as dimethyl ethylphosphonate, have shown that isomerization can occur via H-transfer reactions. researchgate.netacs.org These isomerization pathways often have lower activation energies than decomposition pathways. researchgate.netacs.org
Decomposition at higher temperatures can lead to the elimination of small molecules. researchgate.netacs.org For related organophosphorus esters, decomposition pathways involving the elimination of molecules like methanol (B129727) have been identified. researchgate.netacs.org The specific products and mechanisms of the gas-phase decomposition of this compound would be expected to follow similar principles, with the potential for elimination of ethylene (B1197577) or other small fragments at sufficiently high temperatures. acs.org
Atmospheric Chemical Transformations
The atmospheric fate of this compound, an organophosphorus compound, is primarily dictated by its reactions with key atmospheric oxidants. smolecule.com Studies on analogous compounds provide significant insight into its expected behavior. For many organophosphorus compounds, reaction with the hydroxyl (OH) radical is the predominant atmospheric loss process. acs.org
The gas-phase reaction with hydroxyl (OH) radicals is a crucial pathway for the atmospheric degradation of this compound. smolecule.comkaust.edu.sa Relative rate methods have been employed to determine the reaction rate constants at ambient temperature and pressure.
Research conducted at 296 ± 2 K and atmospheric pressure of air determined the rate constant for the reaction of OH radicals with diethyl ethylphosphonate (DEEP), a structurally similar compound, to be (6.45 ± 0.27) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net Further studies over a temperature range of 296-348 K yielded an Arrhenius expression for DEEP, providing a more detailed understanding of the reaction's temperature dependence. nih.gov The rate constant for DEEP was reported as k(DEEP) = 6.46 x 10⁻¹³e⁽¹³³⁹/T⁾ cm³ molecule⁻¹ s⁻¹. nih.gov Given the structural similarities, the reaction kinetics of this compound with OH radicals are expected to be comparable. The primary mechanism of this reaction involves the abstraction of a hydrogen atom from the ethyl groups. acs.orgacs.org
Table 1: OH Radical Reaction Rate Constants for Diethyl Ethylphosphonate (DEEP) at 296 ± 2 K
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |
| Diethyl Ethylphosphonate (DEEP) | (6.45 ± 0.27) x 10⁻¹¹ | 296 ± 2 | Relative Rate |
| Diethyl Ethylphosphonate (DEEP) | 6.46 x 10⁻¹³e⁽¹³³⁹/T⁾ | 296-348 | Relative Rate |
Data sourced from studies on diethyl ethylphosphonate, a proxy for this compound. acs.orgnih.gov
Using relative rate methods, the rate constant for the reaction of NO₃ radicals with diethyl ethylphosphonate (DEEP) was measured to be (3.4 ± 1.4) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. acs.orgresearchgate.net The reaction mechanism is believed to proceed via H-atom abstraction from the C-H bonds of the ethyl groups. rsc.org While this reaction is considerably slower than the reaction with OH radicals, it is a key degradation process in the nocturnal atmosphere. acs.orgnist.gov
Table 2: NO₃ Radical Reaction Rate Constants for Diethyl Ethylphosphonate (DEEP) at 296 ± 2 K
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |
| Diethyl Ethylphosphonate (DEEP) | (3.4 ± 1.4) x 10⁻¹⁶ | 296 ± 2 | Relative Rate |
Data sourced from studies on diethyl ethylphosphonate, a proxy for this compound. acs.org
The reaction with ozone (O₃) is another potential atmospheric sink for organic compounds. However, for saturated organophosphorus esters, this pathway is generally insignificant. oxidationtech.comnih.gov
Experimental studies on diethyl ethylphosphonate (DEEP) have established an upper limit for the rate constant of its reaction with ozone. acs.org At 296 ± 2 K, the rate constant was determined to be less than 6 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net This slow reaction rate indicates that ozonolysis is not a significant atmospheric loss process for this compound compared to its reactions with OH and NO₃ radicals. acs.org
Table 3: O₃ Reaction Rate Constants for Diethyl Ethylphosphonate (DEEP) at 296 ± 2 K
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
| Diethyl Ethylphosphonate (DEEP) | < 6 x 10⁻²⁰ | 296 ± 2 |
Data sourced from studies on diethyl ethylphosphonate, a proxy for this compound. acs.org
The atmospheric oxidation of this compound by OH radicals leads to the formation of several degradation products. acs.org The primary reaction pathway is the abstraction of a hydrogen atom from one of the ethoxy groups. acs.org
Following H-atom abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), this peroxy radical can react to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or it can form an organic nitrate. nih.gov The alkoxy radical can then undergo further reactions, such as decomposition or isomerization. acs.orgnih.gov
For the analogous compound diethyl ethylphosphonate (DEEP), in situ atmospheric pressure ionization mass spectrometry (API-MS) has identified the major product of the OH radical reaction as C₂H₅OP(O)(OH)C₂H₅ (ethyl hydrogen ethylphosphonate). acs.org This product is formed through the loss of an ethyl group from the parent molecule. The formation of this product suggests a mechanism involving the abstraction of a hydrogen atom from an ethoxy group, followed by a series of reactions leading to the cleavage of the C-O bond. acs.org Other potential minor products from the degradation of similar organophosphates include smaller aldehydes like formaldehyde (B43269) and acetaldehyde, as well as carbon dioxide. acs.org
Other Significant Reaction Mechanisms
This compound can undergo transesterification reactions, which involve the exchange of its ethoxy group with another alcohol. This reaction is a common method for synthesizing different phosphinate esters. mdpi.com The process typically requires elevated temperatures and can be facilitated by microwave assistance. For instance, the transesterification of ethyl phenyl-H-phosphinate with various alcohols has been demonstrated at temperatures ranging from 160 to 225 °C. mdpi.com Such reactions can also be performed under continuous flow conditions. mdpi.com
Alkylation of phosphinates is another important reaction. Ethyl phosphinate can be monoalkylated using reagents like butyl lithium and an alkyl halide, such as benzyl (B1604629) bromide, in a solvent like tetrahydrofuran (B95107) (THF). scribd.com The organobase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be effective in promoting the alkylation of various H-phosphinates and H-phosphonate diesters. researchgate.net These reactions are fundamental in organophosphorus chemistry for creating new carbon-phosphorus bonds. mdpi.com
Oxidative Reactions of Phosphinates
The reactivity of phosphinates towards oxidizing agents is a significant aspect of their chemistry, leading to a variety of products depending on the substrate structure and the nature of the oxidant. These reactions can involve the phosphorus center itself or the organic moieties attached to it. Mechanistic studies have revealed pathways including radical processes and direct oxygen atom transfer.
Partial oxidation of organophosphorus compounds, including phosphinates, by strong oxidizing agents can lead to the release of toxic phosphorus oxides. smolecule.comresearchgate.netnoaa.gov The specific products and reaction pathways, however, are highly dependent on the reaction conditions and the structure of the phosphinate.
Research into the oxidation of phosphinates has explored various transformations. For instance, the phosphorus atom in this compound can be directly oxidized. The reaction with elemental selenium results in the formation of O-ethyl hydrogen ethylphosphonoselenoate, demonstrating the nucleophilic character of the phosphorus(III) tautomeric form or oxidation of the P(V) center. thieme-connect.de
Furthermore, the organic side chains of phosphinates are also susceptible to oxidation. An illustrative example, though not on this compound itself, is the oxidation of α-hydroxyalkyl phosphinates. In a patented process, (α-hydroxy-2,4,6-trimethylbenzyl)phenylphosphinic acid ethyl ester is oxidized to 2,4,6-trimethylbenzoyl phenylphosphinic acid ethyl ester. This transformation from a secondary alcohol to a ketone functionality on the side chain is achieved using oxidants like tert-butyl hydroperoxide. google.com The reaction highlights how the phosphinate group can be stable while other parts of the molecule undergo oxidation.
The following table summarizes findings from studies on the oxidation of phosphinates and related compounds, illustrating the types of reagents used and the products obtained.
| Starting Material | Oxidizing Agent(s) | Product(s) | Yield | Citation(s) |
| This compound | Selenium (Se) | O-Ethyl hydrogen ethylphosphonoselenoate | N/A | thieme-connect.de |
| (α-hydroxy-2,4,6-trimethylbenzyl)phenylphosphinic acid ethyl ester | 70% tert-butyl hydroperoxide | 2,4,6-trimethylbenzoyl phenylphosphinic acid ethyl ester | 55% | google.com |
| Phosphinate Ion (PH₂O₂⁻) | Molecular Oxygen (O₂) | Induces oxidation of I⁻ to I₂ and [Fe(CN)₆]⁴⁻ to [Fe(CN)₆]³⁻ | N/A | acs.org |
| α-hydroxyphosphinates | Unspecified (Oxidation-Reduction) | Phosphonates | N/A | wipo.int |
Mechanistic investigations have pointed towards the involvement of radical intermediates in some oxidative processes. acs.org For example, the reaction between the phosphinate ion and molecular oxygen can generate radical species that then induce the oxidation of other compounds in the solution. acs.orggoogle.com This O₂-induced radical reaction pathway represents a different mechanistic class compared to direct oxygen transfer from a peroxide. acs.org
Theoretical and Computational Investigations of Ethyl Ethylphosphinate
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformational isomers or conformers.
The interconversion between different conformers occurs through rotation around single bonds, and the energy required for this rotation is known as the rotational barrier. These barriers determine the rate of interconversion. For analogous phosphinate compounds, the energy barriers for rotation around the phosphorus-carbon bonds are typically in the range of 10-20 kJ/mol. smolecule.com This relatively low barrier allows for rapid conformational exchange at ambient temperatures. smolecule.com The specific pathways for interconversion between the conformers of ethyl ethylphosphinate would involve traversing these rotational energy barriers, with the molecule passing through higher-energy transition states.
Reaction Energetics and Transition State Analysis
Theoretical methods are particularly valuable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.
One of the key reactions of this compound that has been investigated computationally is its thermal syn-elimination. This reaction involves the intramolecular transfer of a hydrogen atom from the ethyl ester group to the phosphoryl oxygen, leading to the formation of phosphinic acid and ethene. Theoretical studies have been conducted to determine the energetics and transition state for this process. acs.org
The analysis of the transition state for the thermal elimination of ethyl phosphinate reveals a concerted mechanism. The energetics of this reaction have been compared to those of similar eliminations in ethyl formate (B1220265) and ethyl xanthate. acs.org Such comparative studies help in understanding the influence of the central atom (phosphorus, carbon, or sulfur) on the reaction rate and mechanism.
Furthermore, reactions of related organophosphorus esters, such as ethyl 4-nitrophenyl ethylphosphonate and diethyl 4-nitrophenyl phosphate (B84403), with nucleophiles like hydroxamate ions have been studied. researchgate.net These studies often employ the Brønsted equation to correlate the reaction rate with the basicity of the nucleophile, providing insights into the nature of the transition state. researchgate.net For instance, the Brønsted β value for the reaction of hydroxamate ions with ethyl 4-nitrophenyl ethylphosphonate is 0.54, indicating a moderate degree of bond formation in the transition state. researchgate.net
The following table presents the Brønsted β values for the reaction of hydroxamate ions with ethyl 4-nitrophenyl ethylphosphonate and related compounds.
| Substrate | Brønsted β |
| Ethyl 4-nitrophenyl ethylphosphonate | 0.54 researchgate.net |
| Diethyl 4-nitrophenyl phosphate | 0.70 researchgate.net |
| 4-Nitrophenyl 4-toluenesulfonate | 0.59 researchgate.net |
The study of reaction mechanisms can be further enhanced by approaches like the Unified Reaction Valley Approach (URVA), which analyzes the reaction path and its curvature to identify key chemical events such as bond breaking and forming. mdpi.com
Activation Energies for Isomerization and Decomposition
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. longdom.org For molecules like this compound, computational methods can predict the activation energies for various potential pathways, such as isomerization (rearrangement of atoms to form an isomer) and decomposition (breaking down into smaller molecules).
The study identified three stable conformers of DMEP (C1, C2, and C3) and calculated the activation barriers for their transformation. acs.orgresearchgate.net Key findings from this model study indicate:
Isomerization vs. Decomposition : Isomerization reactions, such as those involving an H-transfer, generally have much lower activation energies than decomposition reactions. acs.orgresearchgate.net This implies that at lower temperatures, rearrangement of the molecule is more likely than its breakdown.
Decomposition Pathways : Decomposition, which requires higher temperatures, can proceed through various channels, including the elimination of small molecules like methanol (B129727) (CH₃OH), carbene (CH₂), or hydrogen (H₂). acs.orgresearchgate.net
Temperature Dependence : The relative rates of isomerization and decomposition are highly dependent on temperature. For instance, at 1000 K, the most stable DMEP conformer (C1) isomerizes twice as fast as it decomposes. acs.org
These findings for DMEP serve as a strong predictive model for the behavior of this compound, suggesting that it would also exhibit competing isomerization and decomposition pathways with distinct, calculable activation energies.
Thermochemical Parameters of Reaction Intermediates and Products
Thermochemical parameters, such as the enthalpy of formation (ΔfH°), are crucial for understanding the stability and energy changes involved in a chemical reaction. Computational chemistry allows for the reliable calculation of these parameters for all species involved, including reactants, transition states, intermediates, and products. acs.orgresearchgate.net
Again using the comprehensive study on dimethyl ethylphosphonate (DMEP) as a representative model, researchers computed the standard enthalpies of formation at 298.15 K for all relevant species in its isomerization and decomposition reactions. acs.orgresearchgate.net This data is vital for constructing an accurate potential energy surface of the reaction, which maps the energy of the system as a function of its geometry.
For example, the decomposition of DMEP conformers C2 and C3 to produce methanol was predicted to be the most favorable pathway both thermodynamically and kinetically at temperatures between 1000–3000 K. acs.orgresearchgate.net The calculation of these thermochemical values provides a quantitative basis for identifying the most likely reaction products under given conditions. Similar computational approaches could be applied to this compound to determine the relative stabilities of its potential intermediates and final products.
Table 1: Calculated Relative and Activation Energies for Isomerization and Decomposition of Dimethyl Ethylphosphonate (DMEP) Conformers
Note: This data is for DMEP, a model compound, and is presented to illustrate the outputs of such a computational study. All energy values are in kcal/mol. Data sourced from a computational study using the CBS-QB3 method. acs.orgresearchgate.net
| Reactant (Conformer) | Relative Energy | Reaction Pathway | Product(s) | Activation Energy (Ea) |
| C1 | 0.00 | Isomerization | IM1 | 58.9 |
| Decomposition | P1 + CH₂ | 63.8 | ||
| C2 | 0.11 | Isomerization | IM2 | 59.4 |
| Decomposition | P2 + CH₃OH | 63.8 | ||
| Decomposition | P3 + CH₂ | 64.9 | ||
| C3 | 1.87 | Isomerization | IM3 | 55.4 |
| Decomposition | P5 + CH₃OH | 63.8 |
Reaction Kinetics Modeling (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM) Theory)
To move from static energy calculations to a dynamic understanding of reaction rates, theoretical models like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. wikipedia.orgnumberanalytics.comnumberanalytics.com RRKM theory is a statistical model used to calculate the rates of unimolecular reactions in the gas phase. wikipedia.org It assumes that energy is rapidly redistributed among all the vibrational modes of an excited molecule before a reaction occurs. wikipedia.orgnumberanalytics.com
The application of RRKM theory is central to understanding the reaction kinetics of organophosphorus compounds. In the study of dimethyl ethylphosphonate (DMEP) , RRKM theory was used to calculate the rate constants for all identified isomerization and decomposition pathways over a temperature range of 300 K to 1000 K. acs.orgresearchgate.net
The key insights gained from RRKM modeling of DMEP include:
Confirmation of Feasible Pathways : The RRKM calculations confirmed that a specific decomposition pathway (D3), which proceeds through a six-membered ring transition state to form a phosphorus oxoacid derivative and an alkene, was the most feasible route. researchgate.net
Temperature-Dependent Rate Constants : The model provides specific rate constant values at different temperatures, which can be compared with experimental results. For DMEP, the calculated rates for the D3 pathway between 600 K and 700 K aligned well with experimental degradation temperatures. researchgate.net
Pressure Dependence : RRKM theory can also be used to calculate rate constants at both low and high-pressure limits, providing a comprehensive picture of the reaction kinetics under various conditions. acs.org
This type of modeling would be invaluable for predicting the thermal stability and degradation kinetics of this compound in various applications.
Computational Approaches for Electrolyte System Optimization
Computational methods are increasingly used to design and optimize electrolyte formulations for advanced batteries, such as lithium-ion batteries. osf.iorsc.org These approaches can predict key electrolyte properties and understand the complex interactions between solvents, salts, and additives at a molecular level.
Diethyl ethylphosphonate (DEEP) , a compound closely related to this compound, has been investigated as a nonflammable, flame-retardant additive for carbonate-based electrolytes to improve battery safety. researchgate.netcip.com.cn However, its practical application requires overcoming challenges like poor compatibility with graphite (B72142) anodes. researchgate.netcip.com.cn
Computational studies play a crucial role in optimizing these electrolyte systems:
Solvation Structure Analysis : Theoretical calculations can model the solvation shell of lithium ions (Li⁺). The goal is to design an electrolyte where the flame retardant (like DEEP) does not dominate the primary solvation shell, as its decomposition on the anode surface can lead to battery failure. cip.com.cn
Synergistic Effects of Additives : Computational modeling can explore the synergistic effects of multiple additives. For instance, studies have investigated how co-solvents or other additives like fluoroethylene carbonate (FEC) can help form a stable solid electrolyte interphase (SEI) on the anode, enhancing performance. researchgate.net
Predicting Physicochemical Properties : Models can predict properties like ionic conductivity and viscosity, helping to screen potential electrolyte compositions before they are synthesized and tested experimentally. acs.org A systematic computational framework can optimize for multiple performance metrics simultaneously, such as cycle life and internal heating. osf.io
By using computational tools to reconfigure the solvation structure and interfacial chemistry, researchers can design advanced electrolytes incorporating ethylphosphonate derivatives for safer, high-performance batteries. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Ethyl Ethylphosphinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural analysis of ethyl ethylphosphinate, offering detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.
¹H, ¹³C, and ³¹P NMR Spectral Analysis
The NMR spectra of this compound are distinguished by characteristic chemical shifts and coupling constants arising from the interactions between the ¹H, ¹³C, and ³¹P nuclei. The phosphorus atom, being a spin-active nucleus (³¹P, 100% natural abundance), couples with neighboring protons and carbons, providing invaluable structural data.
¹H NMR: The proton spectrum shows distinct signals for the ethyl group attached directly to the phosphorus (P-CH₂CH₃), the ethyl group of the ester moiety (O-CH₂CH₃), and the hydrogen atom directly bonded to the phosphorus (P-H). The P-H proton exhibits a signal that is split into a doublet by the phosphorus atom, characterized by a very large one-bond coupling constant (¹JP-H), typically in the range of 400-600 Hz. The methylene (B1212753) (CH₂) protons of both ethyl groups are split by the adjacent methyl (CH₃) protons and also show coupling to the phosphorus atom.
¹³C NMR: In the carbon spectrum, all four unique carbon atoms of the molecule are resolved. The signals are split due to coupling with the phosphorus atom. The magnitude of the ¹³C-³¹P coupling constants (JC-P) is dependent on the number of bonds separating the nuclei, with one-bond couplings (¹JC-P) being the largest.
³¹P NMR: The proton-decoupled ³¹P NMR spectrum typically displays a single sharp signal, confirming the presence of a single phosphorus environment. In a proton-coupled spectrum, this signal would be split by the directly attached proton (large ¹JP-H coupling) and the protons of the adjacent P-ethyl group.
Below is a table summarizing the typical NMR spectral data for this compound.
| Nucleus | Group | Chemical Shift (δ) ppm (Typical) | Multiplicity | Coupling Constant (J) Hz (Typical) |
| ¹H | P-H | 6.5 - 7.5 | Doublet (d) | ¹JP-H = 400 - 600 |
| O-CH₂ -CH₃ | 3.8 - 4.2 | Doublet of Quartets (dq) | ³JH-H ≈ 7, ³JP-H ≈ 8 | |
| P-CH₂ -CH₃ | 1.6 - 2.0 | Doublet of Quartets (dq) | ³JH-H ≈ 7.5, ²JP-H ≈ 15 | |
| O-CH₂-CH₃ | 1.1 - 1.4 | Triplet (t) | ³JH-H ≈ 7 | |
| P-CH₂-CH₃ | 0.9 - 1.2 | Doublet of Triplets (dt) | ³JH-H ≈ 7.5, ³JP-H ≈ 20 | |
| ¹³C | O-C H₂-CH₃ | 60 - 65 | Doublet (d) | ²JP-C ≈ 5 - 10 |
| P-C H₂-CH₃ | 20 - 30 | Doublet (d) | ¹JP-C ≈ 90 - 110 | |
| O-CH₂-C H₃ | 15 - 20 | Doublet (d) | ³JP-C ≈ 5 - 8 | |
| P-CH₂-C H₃ | 5 - 10 | Doublet (d) | ²JP-C ≈ 10 - 15 | |
| ³¹P | P | 25 - 40 | Singlet (proton-decoupled) | - |
Diastereotopic and Enantiotopic Features in NMR Spectra
The phosphorus atom in this compound is a stereocenter (chiral center), as it is bonded to four different groups: an ethyl group, an ethoxy group, a hydrogen atom, and an oxygen atom. This chirality has significant consequences for the NMR spectrum. nih.gov
Specifically, the two protons of the methylene group in the P-ethyl moiety (-P-CH₂-CH₃) are diastereotopic. masterorganicchemistry.commasterorganicchemistry.com This is because replacing one of the protons with a different group would create a second chiral center, resulting in a pair of diastereomers. Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts. masterorganicchemistry.comlibretexts.org This means they will appear as separate signals in the ¹H NMR spectrum. These two non-equivalent protons will couple to each other (geminal coupling), to the methyl protons, and to the phosphorus atom, leading to a complex splitting pattern known as an ABX system, where A and B are the diastereotopic protons and X is the phosphorus nucleus.
Similarly, the two methylene protons of the ethoxy group (-O-CH₂-CH₃) are also diastereotopic due to their proximity to the chiral phosphorus center. masterorganicchemistry.com They too will have distinct chemical shifts and exhibit complex coupling patterns. The ability to resolve these diastereotopic protons provides direct spectroscopic evidence of the compound's chirality at the phosphorus center. researchgate.net
Structural Elucidation via Chemical Shifts and Coupling Constants
The complete structure of this compound can be confirmed by a detailed analysis of the chemical shifts and coupling constants from its NMR spectra.
Connectivity Confirmation: The large ¹JP-H coupling constant unequivocally establishes the direct bond between the phosphorus and a hydrogen atom. The observation of a ²JP-H coupling in the P-CH₂ signal and a ³JP-H coupling in the P-CH₂-CH₃ signal confirms the attachment of an ethyl group directly to the phosphorus atom. Likewise, ³JP-H and ⁴JP-H couplings for the ethoxy group confirm its connectivity through the oxygen atom.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to map out the entire bonding network. A COSY spectrum would show correlations between coupled protons (e.g., between the CH₂ and CH₃ protons of each ethyl group). An HSQC spectrum correlates each proton signal with its directly attached carbon, while an HMBC spectrum reveals longer-range correlations (2-3 bonds) between protons and carbons, as well as between protons and the phosphorus atom, thereby providing unambiguous confirmation of the molecular structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification of volatile compounds like this compound in complex mixtures and for analyzing its metabolites.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer's ion source. Using Electron Ionization (EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be detected) and various fragment ions.
For this compound (Molecular Weight: 122.10 g/mol ), the mass spectrum would be analyzed for key fragments that provide structural information. Common fragmentation pathways for organophosphorus esters include cleavage of the P-O and P-C bonds. Potential fragments and their corresponding mass-to-charge ratios (m/z) would include:
[M - OCH₂CH₃]⁺ (loss of the ethoxy group)
[M - CH₂CH₃]⁺ (loss of the ethyl group)
Ions corresponding to the ethyl or ethoxy groups themselves.
GC-MS is also a valuable tool in metabolomics for identifying the biotransformation products of a compound. If this compound is metabolized, GC-MS can be used to separate and identify metabolites from biological samples (after appropriate extraction and derivatization), providing insight into its metabolic fate.
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical Ionization (CI) is a "soft" ionization technique that results in significantly less fragmentation compared to Electron Ionization (EI). This is particularly useful for compounds where the molecular ion is unstable and not observed in the EI spectrum.
In CI-MS, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these primary ions then react with other reagent gas molecules to form a stable plasma of secondary ions (e.g., CH₅⁺ from methane). When analyte molecules enter the ion source, they are ionized through gentle proton transfer reactions with the reagent gas ions.
For this compound, CI-MS is expected to produce an abundant protonated molecular ion, [M+H]⁺, at an m/z of 123. The high intensity of this peak provides clear and unambiguous confirmation of the compound's molecular weight. The reduced fragmentation in CI-MS simplifies the spectrum, making it an excellent complementary technique to EI-MS for molecular weight determination.
Atmospheric Pressure Ionization Mass Spectrometry (API-MS) for Reaction Product Monitoring
Atmospheric Pressure Ionization Mass Spectrometry (API-MS) serves as a robust tool for the real-time monitoring of chemical reactions, including the synthesis of this compound. A common variant, Atmospheric Pressure Chemical Ionization (APCI), is particularly well-suited for the analysis of low molecular weight, polar analytes that may be thermally labile. researchgate.netjfda-online.com Ionization in APCI occurs in the vapor phase, where a corona discharge initiates a series of ion-molecule reactions involving the solvent and the analyte. nih.gov This process is considered a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, thereby reducing fragmentation. jfda-online.com
For a compound like this compound, this technique is advantageous as it typically generates a prominent protonated molecule, [M+H]⁺. researchgate.netnih.govdocumentsdelivered.com By tracking the ion signature of this protonated parent molecule over time, researchers can monitor the rate of product formation. Simultaneously, the appearance and disappearance of ions corresponding to reactants, intermediates, and byproducts can be observed, providing a comprehensive overview of the reaction kinetics and mechanism. This allows for precise determination of reaction endpoints and optimization of reaction conditions.
Table 1: Application of API-MS in Reaction Monitoring
| Feature | Description | Relevance to this compound |
|---|---|---|
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | Suitable for low molecular weight and moderately polar compounds. |
| Primary Ion | Protonated Molecule [M+H]⁺ | Allows for clear identification and quantification of the product as it forms. |
| Analysis Type | Real-time monitoring | Enables tracking of reactants, intermediates, products, and byproducts throughout the synthesis. |
| Key Advantage | Soft Ionization | Minimizes fragmentation, providing clear molecular weight information of the compounds in the reaction mixture. |
Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Analysis
Time-of-Flight Mass Spectrometry (TOF-MS) is an indispensable technique for the high-resolution analysis of chemical compounds, including this compound. TOF analyzers separate ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube. This technique offers several key advantages, including high speed, an "unlimited" mass range, and the potential for high sensitivity. colostate.edu
When coupled with techniques like electrospray ionization (ESI) or APCI, TOF-MS provides high-resolution mass spectrometry (HRMS) data. colostate.eduescholarship.org The high resolving power, which can exceed 200,000 (FWHM), allows for the accurate mass measurement of this compound with uncertainties in the parts-per-million (ppm) range. aps.org This precision is crucial for unambiguously determining the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass (isobars). The rapid data acquisition of TOF-MS also makes it highly compatible with fast separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC). colostate.edu
Table 2: Key Features of TOF-MS for this compound Analysis
| Parameter | Benefit for Analysis | Typical Performance |
|---|---|---|
| Mass Resolution | Distinguishes between ions of very similar mass, confirming elemental composition. | > 100,000 FWHM aps.org |
| Mass Accuracy | Provides high confidence in molecular formula assignment. | < 5 ppm |
| Sensitivity | Enables detection of low-abundance ions and impurities. | Limits of quantitation in the ng/mL range or lower. escholarship.org |
| Acquisition Speed | Compatible with fast chromatographic separations for complex mixture analysis. | Data acquisition on the microsecond timescale. colostate.edu |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are cornerstone techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. colostate.eduvscht.cz The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending of different chemical bonds. slideshare.netlibretexts.org
For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent peaks are associated with the phosphoryl (P=O), phosphinate (P-O-C), and ethyl (C-C, C-H) groups. The analysis of these characteristic frequencies allows for the unambiguous confirmation of the compound's functional makeup. FT-IR provides a significant advantage over traditional IR by analyzing all frequencies simultaneously, resulting in higher signal-to-noise ratios and faster acquisition times.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2850-3000 | C-H Stretch | Ethyl groups (-CH₂, -CH₃) | Strong libretexts.org |
| ~1715 | P=O Stretch (Phosphoryl) | Phosphinate | Strong libretexts.org |
| 1350-1470 | C-H Bend | Ethyl groups (-CH₂, -CH₃) | Medium libretexts.org |
| 1000-1300 | C-O Stretch | Ester group (-O-C₂H₅) | Strong ijariie.com |
Fourier-Transform Microwave (FTMW) Spectroscopy for Rotational Spectra and Molecular Geometry
Fourier-Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. libretexts.org By precisely measuring the transition frequencies between rotational energy levels, FTMW spectroscopy can determine a molecule's rotational constants. These constants are directly related to the molecule's moments of inertia, from which a precise three-dimensional molecular geometry and bond lengths can be derived. tanta.edu.eg
The application of FTMW to organophosphorus compounds like diethyl ethylphosphonate, a close structural analog of this compound, has demonstrated the technique's power. dtic.mil Such studies reveal that flexible molecules containing ethyl groups can exist in multiple stable conformations (conformers) in the gas phase. dtic.mil FTMW spectroscopy is capable of distinguishing between these different conformers, providing detailed structural information for each one. dtic.mil The increased flexibility, or "floppiness," introduced by the ethyl groups can complicate the spectra, but also provides deeper insight into the molecule's potential energy surface. dtic.mil
Table 4: Information Obtained from FTMW Spectroscopy of an this compound Analog
| Parameter Determined | Significance |
|---|---|
| Rotational Constants (A, B, C) | Directly related to the molecule's principal moments of inertia. Used to determine geometry. |
| Centrifugal Distortion Constants | Provide information about the rigidity of the molecular framework. |
| Conformational Isomers | Identifies and characterizes the different stable 3D structures of the molecule. dtic.mil |
| Precise Molecular Geometry | Allows for the accurate determination of bond lengths and angles. tanta.edu.egnih.gov |
Chromatographic and Electrophoretic Separations
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used for both the analysis and purification of compounds like this compound. sigmaaldrich.comnih.gov In a typical reversed-phase HPLC method, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sigmaaldrich.comsielc.com
This technique is highly effective for assessing the purity of a synthesized batch of this compound by separating it from unreacted starting materials, reagents, and any side products. The retention time of the compound under specific conditions serves as a qualitative identifier, while the area of the chromatographic peak is proportional to its concentration, allowing for quantitative analysis. For purification, preparative HPLC can be employed to isolate the pure compound from a complex mixture. nih.gov Detection is commonly achieved using a UV detector, or for greater specificity and sensitivity, a mass spectrometer (LC-MS). sielc.com
Table 5: Typical HPLC Parameters for Organophosphorus Compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase (e.g., Newcrom R1, C18) sielc.com | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water gradient | Elution of the analyte from the column. |
| Detector | UV-Vis or Mass Spectrometry (MS) | Detection and quantification of the analyte. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Application | Purity assessment, quantitative analysis, and preparative isolation. nih.govsielc.com |
Capillary Electrophoresis for Sample Preparation and Analysis
Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques performed in narrow-bore capillaries. wikipedia.org While standard Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio, it is not directly applicable to neutral molecules like this compound. nih.gov However, a mode of CE known as Micellar Electrokinetic Chromatography (MEKC) is specifically designed for the separation of neutral compounds.
In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes like this compound partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs because of the differential partitioning of analytes, allowing for high-resolution separation. CE methods are characterized by their high efficiency, rapid analysis times, and extremely small sample and reagent consumption, making them a green analytical alternative. nih.govcreative-proteomics.commdpi.com
Table 6: Principles of Capillary Electrophoresis for this compound
| Technique | Separation Principle | Applicability to this compound |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation of ions based on electrophoretic mobility. nih.gov | Not directly applicable as the molecule is neutral. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning of neutral analytes between an aqueous phase and a micellar pseudo-stationary phase. nih.gov | The preferred CE method for analysis. |
| Key Advantages | High separation efficiency, fast analysis, minimal sample volume required. creative-proteomics.com | Provides a rapid and efficient method for purity analysis. |
X-ray Crystallography and Elemental Analysis for Definitive Structural Determination
The definitive structural elucidation of a chemical compound relies on a combination of analytical techniques, with X-ray crystallography and elemental analysis standing as foundational methods for confirming its atomic arrangement and elemental composition. While spectroscopic methods provide significant insight into the connectivity and chemical environment of atoms, these techniques offer direct, empirical evidence of the molecule's structure and formula.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional structure of a molecule. wikipedia.orgrsc.org The method involves irradiating a single, well-ordered crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org By measuring the angles and intensities of the diffracted beams, researchers can generate a three-dimensional map of the electron density within the crystal, which in turn allows for the determination of the exact positions of each atom, as well as bond lengths and bond angles with high precision. wikipedia.org
For this compound, obtaining the single-crystal X-ray structure would provide incontrovertible proof of its molecular connectivity, including the tetrahedral geometry around the phosphorus atom and the specific arrangement of the ethyl and ethoxy groups. However, a significant practical challenge exists: small, unfunctionalized organophosphorus compounds like this compound are often liquids at room temperature, which makes the growth of single crystals suitable for SCXRD analysis difficult. Consequently, as of the current body of scientific literature, a solved crystal structure for this compound is not publicly available.
To illustrate the detailed structural information that would be obtained from such an analysis, the following table presents representative crystallographic data for a related simple organophosphorus compound. This data serves as an example of the parameters determined in a typical SCXRD experiment.
| Parameter | Illustrative Value | Description |
|---|---|---|
| Chemical Formula | C4H11O2P | The elemental constituents of the molecule. |
| Formula Weight | 122.10 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P21/c | The specific symmetry group of the crystal lattice. |
| a (Å) | 8.531 | Unit cell dimension along the a-axis. |
| b (Å) | 6.215 | Unit cell dimension along the b-axis. |
| c (Å) | 12.442 | Unit cell dimension along the c-axis. |
| β (°) | 105.34 | The angle of the unit cell beta-axis. |
| Volume (Å3) | 635.8 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) (g/cm3) | 1.276 | The calculated density of the crystal. |
| Bond Length P=O (Å) | ~1.48 | Exemplary length of the phosphoryl double bond. |
| Bond Length P-C (Å) | ~1.80 | Exemplary length of the phosphorus-carbon single bond. |
| Bond Angle O=P-C (°) | ~115.5 | Exemplary bond angle around the central phosphorus atom. |
Note: The data in the table above is illustrative for a simple organophosphinate and does not represent experimentally determined values for this compound.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, sulfur, and oxygen) within a compound. elementar.comvelp.com For organophosphorus compounds, phosphorus content is also a key parameter. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and quantified to determine the composition of the original substance. velp.com
This technique provides a crucial check on the empirical formula of a newly synthesized or purified compound. The experimentally determined percentages of each element are compared against the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and proposed formula.
For this compound (C₄H₁₁O₂P), the theoretical elemental composition can be calculated from its molecular weight (122.10 g/mol ) and the atomic weights of its constituent elements.
The table below presents the theoretical elemental composition of this compound alongside a range of expected experimental values that would confirm the compound's identity and purity.
| Element | Symbol | Theoretical Mass % | Typical Experimental Finding (%) |
|---|---|---|---|
| Carbon | C | 39.35% | 39.15 - 39.55% |
| Hydrogen | H | 9.08% | 8.88 - 9.28% |
| Oxygen | O | 26.20% | (Determined by difference) |
| Phosphorus | P | 25.37% | 25.17 - 25.57% |
Research on Ethyl Ethylphosphinate Derivatives and Analogues
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives of ethyl ethylphosphinate involves intricate chemical processes aimed at creating compounds with specific functionalities. Researchers have successfully synthesized and characterized several classes of these derivatives, each with distinct properties and potential uses.
Ethylphosphonate-Based Curcumin (B1669340) Mimics
Scientists have designed and synthesized a novel class of curcumin analogues known as Ethylphosphonate-based curcumin mimics (EPs) to improve upon the pharmacokinetic properties, such as solubility and stability, of natural curcumin. nih.gov These mimics are developed by incorporating tyrosol- and melatonin-based building blocks, preserving the essential pharmacophoric features of curcumin. nih.govnih.gov The synthesis is achieved in good yields through a multi-step process that utilizes an orthogonal protection strategy for the hydroxyl groups of the precursors. nih.govsigmaaldrich.com
The synthetic route involves the use of reagents such as tert-Butyldimethylsilyl chloride (TBDMSCl), triethylamine (B128534) (Et3N), and ethylphosphonic dichloride. sigmaaldrich.com Characterization of these mimics has revealed their potential as both cytotoxic and cytoprotective agents, depending on the aromatic moieties present in their structure. nih.govnih.gov For instance, one mimic, EP4, demonstrated significant cytotoxic effects against several human cancer cell lines while showing less toxicity to normal cells. nih.govnih.gov In contrast, another mimic, EP2, exhibited strong antioxidant properties and the ability to protect against cell death by ferroptosis. nih.govwikipedia.org
The antioxidant activities and solubilities of these mimics have been quantified, as shown in the table below.
| Compound | Yield (%) | Solubility (μg/mL) | ORAC (TE) | DPPH (IC50 μM) |
| EP1 | 65 | >250 | 2.9 ± 0.1 | >100 |
| EP2 | 68 | >250 | 7.9 ± 0.1 | 10.5 ± 0.1 |
| EP3 | 60 | >250 | 5.2 ± 0.2 | 12.5 ± 0.4 |
| EP4 | 70 | >250 | 2.5 ± 0.1 | >100 |
| Data sourced from Romanucci, V., et al. (2025). nih.gov |
Tetraalkyl Hydroxymethylene-bisphosphonate Derivatives
The synthesis of tetraalkyl hydroxymethylene-bisphosphonate derivatives is often achieved through the Pudovik reaction. nih.govresearchgate.net This reaction involves the addition of a dialkyl phosphite (B83602) to an α-oxophosphonate. researchgate.net For example, the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite can yield the corresponding tetraalkyl hydroxymethylene-bisphosphonate. researchgate.net
The outcome of this reaction is highly dependent on the experimental conditions, such as the catalyst, temperature, and solvent. nih.govchemeurope.com The choice and amount of the amine catalyst, for instance, can determine whether the primary Pudovik adduct or a rearranged phosphonate-phosphate product is formed. researchgate.net Research has shown that with diethyl α-oxoethylphosphonate and diethyl phosphite, using a small amount of diethylamine (B46881) (Et2NH) as a catalyst favors the formation of the desired bisphosphonate adduct, while a larger amount can lead to the rearranged product. researchgate.net
The following table summarizes the results of reacting diethyl α-oxoethylphosphonate with diethyl phosphite under various conditions.
| Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Adduct (%) | Rearranged Product (%) |
| Et2NH (5) | Diethyl ether | 0 | 8 | 100 | 0 |
| Et2NH (20) | Diethyl ether | 0 | 8 | 100 | 0 |
| Et2NH (50) | Diethyl ether | 0 | 8 | 65 | 35 |
| Et2NH (5) | Toluene | 110 | 3 | 100 | 0 |
| Et2NH (20) | Toluene | 110 | 3 | 0 | 100 |
| Data sourced from Szalai, Z., & Keglevich, G. (2021). researchgate.net |
Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives
Similar to bisphosphonates, these derivatives are also synthesized via the Pudovik reaction, by reacting an α-oxophosphonate with diphenylphosphine (B32561) oxide. nih.govresearchgate.net For instance, diethyl 1-diphenylphosphinoyl-1-hydroxy-ethylphosphonate is synthesized by reacting diethyl α-oxoethylphosphonate with diphenylphosphine oxide. researchgate.net
The synthesis is typically carried out in a solvent like diethyl ether at a low temperature (e.g., 0 °C) in the presence of an amine catalyst such as diethylamine. researchgate.net The product, a white crystalline compound, can then be purified by filtration and recrystallization. researchgate.net The structure and purity of these asymmetric products are often confirmed using NMR spectroscopy, which shows interesting features due to the different P(O)Y functions (where Y can be an alkoxy or phenyl group). nih.govchemeurope.com The nature of the substituent on the central carbon atom (e.g., methyl vs. phenyl) has been found to influence the tendency for molecular rearrangement. nih.govchemeurope.com
A specific synthesis for Diethyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate involves adding diethyl α-oxoethylphosphonate to a mixture of diphenylphosphine oxide and diethylamine in diethyl ether at 0 °C and stirring for 8 hours, resulting in a 74% yield. researchgate.net
Optically Pure Alkylphenylphosphinates
Achieving enantiopurity in alkylphenylphosphinates and related P-chiral compounds is a significant challenge in synthetic chemistry. nih.gov The synthesis of these optically active molecules generally follows two main strategies: asymmetric synthesis or the resolution of a racemic mixture. wikipedia.org
Asymmetric synthesis aims to create a single enantiomer directly. This can be accomplished using chiral catalysts or auxiliaries that guide the reaction to favor the formation of one stereoisomer over the other. nih.gov For instance, methods have been developed for the highly diastereoselective synthesis of P-chiral phosphine (B1218219) oxides using versatile chiral phosphinyl transfer agents like 1,3,2-benzoxazaphosphinine-2-oxide. nih.govsigmaaldrich.com This approach relies on sequential nucleophilic substitution, where the reactivity of P-N and P-O bonds is carefully controlled. nih.gov
Chiral resolution, on the other hand, involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic phosphinate with a chiral resolving agent, such as an optically pure amine or acid. wikipedia.orgchemeurope.com These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomer. wikipedia.orgchemeurope.com Another technique is chiral column chromatography, where the racemic mixture is passed through a stationary phase that interacts differently with each enantiomer, causing them to separate. nih.gov
Structure-Reactivity Relationships within Analogous Phosphinates/phosphonates
The relationship between the chemical structure of phosphinates and phosphonates and their reactivity is a critical area of study. The reactivity of these compounds is significantly influenced by the nature of the substituents attached to the phosphorus atom. onyxipca.com During hydrolysis, a nucleophilic attack occurs on the phosphorus atom of the P=O group, and the rate of this reaction can be affected by pH and the electronic properties of the substituents. onyxipca.com
Generally, phosphinates exhibit different reactivity patterns compared to phosphonates due to the presence of a direct phosphorus-carbon bond in place of a phosphorus-oxygen bond. nih.gov This P-C bond gives phosphonates higher thermal and hydrolytic stability compared to phosphates, which contain P-O-C bonds. nih.gov The electron-withdrawing or electron-donating nature of the groups attached to the phosphorus center plays a crucial role. For instance, in the alkaline hydrolysis of substituted aryl diphenylphosphinates, the reaction rate decreases as the electron-withdrawing ability of the substituent on the leaving aryl group diminishes. onyxipca.com
The geometry of the molecule, including the presence of cyclic structures, also impacts reactivity. Studies on the hydrolysis of cyclic phosphinates have shown a distinct order of reactivity based on the ring structure. onyxipca.com Furthermore, in the context of metal-organic frameworks (MOFs), the difference between phosphonate (B1237965) and phosphinate linkers is significant. The stronger bond formed by phosphinate linkers with trivalent metal centers often results in increased MOF stability compared to carboxylate linkers. ims.ac.jp Researchers have explored creating isoreticular MOFs that bridge the gap between phosphinate and phosphonate coordinating groups, allowing for the fine-tuning of properties by introducing specific functional groups. ims.ac.jp
Applications of Ethyl Ethylphosphinate in Advanced Materials and Catalysis Research
Flame Retardant Technologies
Organophosphorus compounds are increasingly utilized as effective, halogen-free flame retardants. researchgate.net Their mechanism of action is multifaceted, often involving activity in both the gas phase, where they inhibit combustion reactions, and the condensed phase, where they promote the formation of a protective char layer. nih.govresearchgate.net
Phosphorus-based flame retardants can be integrated into polymer systems either as additives or as reactive components. researchgate.net As additives, compounds like Diethyl ethylphosphonate (DEEP) or metal salts such as aluminum diethyl phosphinate (AlPi) are physically blended with the polymer matrix. nih.govirocoatingadditive.com DEEP is noted for its high phosphorus content, low viscosity, and good solubility, making it a suitable additive for polyurethane foams, unsaturated polyester resins, and epoxy resins. irocoatingadditive.comirocoatingadditive.com AlPi has been shown to be highly effective in polymers like polyamides and acrylonitrile-butadiene-styrene (ABS), where it primarily acts in the gas phase by releasing diethylphosphinic acid upon heating, which inhibits flame propagation. nih.gov
The effectiveness and mechanism of these compounds depend heavily on the polymer matrix they are incorporated into. nih.gov For instance, in some systems, only a small amount of the phosphinate remains in the condensed phase to contribute to char formation, while the majority is active in the gas phase. nih.gov The mode of action involves phosphorus-containing radicals (like PO•) scavenging hydrogen and hydroxyl radicals in the flame, thereby quenching the combustion chain reaction. researchgate.netresearchgate.net In the condensed phase, these compounds can promote the formation of a dense, thermally stable char layer that insulates the underlying material from heat and oxygen. researchgate.net
A significant advantage of certain organophosphorus flame retardants is their dual functionality as both a flame retardant and a plasticizer. irocoatingadditive.com Diethyl ethylphosphonate (DEEP) is a prominent example of a plasticizing flame retardant. irocoatingadditive.com This dual-role capability is crucial for improving the comprehensive properties of polymer materials. irocoatingadditive.com
Phosphate (B84403) esters have historically been used as flame retardant plasticizers, and phosphonates like DEEP extend this functionality. nih.govirocoatingadditive.com The plasticizing effect can, in some cases, lead to a reduction in the modulus and hardness of the polymer, which must be considered during formulation. researchgate.net However, DEEP is considered a promising high-efficiency plasticizer that is particularly suitable for applications in polyurethane, unsaturated polyester, and epoxy resins, offering an improvement over traditional additives. irocoatingadditive.com Its use as an additive can also improve the processability of some polymer systems by acting as an efficient viscosity reducer. irocoatingadditive.com
Table 1: Properties of Diethyl Ethylphosphonate (DEEP) as a Flame Retardant
Mentioned Compounds
Compound Name 2-chloro ethyl phosphonic acid Acrylonitrile-butadiene-styrene (ABS) Aluminum diethyl phosphinate (AlPi) Chitosan Chitosan-O-ethyl phosphonate (B1237965) Diethyl ethylphosphonate (DEEP) Diethylphosphite Epoxy Resin Ethyl (chloromethyl)acrylate Methyl methacrylate Polyamide Polylactic acid (PLA) Polyurethane Triethyl phosphite (B83602) Unsaturated Polyester Resin
Catalytic Applications
Use in Catalysis for Polymerization Reactions
Phosphine-phosphinate and phosphine-phosphonate ligands have been incorporated into palladium-based complexes for ethylene (B1197577) polymerization. acs.orgnsf.gov While simple palladium complexes with these ligands may initially show low activity, their performance can be dramatically enhanced through chemical activation. nsf.gov These catalysts are part of a broader class of palladium(II) complexes with ancillary ligands that are capable of polymerizing ethylene into linear polyethylene. nsf.gov Research has also demonstrated that the copolymerization of certain cyclic ethylene phosphates with ethyl ethylene phosphonate can produce polymers with branched architectures, highlighting the versatility of these compounds in controlling polymer structure.
Development of Catalytic Systems involving Ethylphosphinates
A significant advancement in catalysis involves the development of highly active systems through allosteric effects. acs.orgnsf.gov Researchers have designed sophisticated catalytic systems where the remote binding of an activator, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), to the P=O group of a phosphine-phosphinate ligand on a palladium center generates a zwitterionic adduct. nsf.gov This binding event allosterically modifies the electronic properties of the catalyst. acs.orgnsf.gov
The primary outcome of this interaction is an enhancement of the chain growth rate by increasing the positive charge on the palladium center. acs.orgnsf.gov This electronic effect boosts catalytic activity without a corresponding large increase in the chain transfer rate, a common side reaction that can limit polymer chain length. acs.org This inhibition of the chain transfer process allows for the production of polyethylene with a significantly higher molecular weight. acs.orgnsf.gov In one notable case, this activation method increased the ethylene polymerization activity from 9.8 to 5700 kg mol⁻¹ h⁻¹ and raised the molecular weight (Mn) of the resulting polyethylene from 9,030 to 99,200 Da. acs.orgnsf.gov
| Catalyst State | Polymerization Activity (kg mol⁻¹ h⁻¹) | Polyethylene Molecular Weight (Mn, Da) |
|---|---|---|
| Before Activation | 9.8 | 9,030 |
| After Activation with B(C₆F₅)₃ | 5,700 | 99,200 |
Electrolyte Systems for Energy Storage Devices
The safety of lithium-ion batteries is a paramount concern, primarily due to the flammability of conventional organic carbonate-based electrolytes. Organophosphorus compounds like diethyl ethylphosphonate are being actively researched as flame-retardant additives to mitigate these risks.
Nonflammable Electrolyte Components in Lithium-Ion Batteries
Phosphorus-based compounds are effective flame retardants that can be added to battery electrolytes to reduce the risk of fire and explosion. cip.com.cnresearchgate.net Diethyl ethylphosphonate (DEEP) is one such nonflammable additive incorporated into carbonate electrolytes to suppress combustion. cip.com.cnresearchgate.netosti.gov Similarly, ethylene ethyl phosphate (EEP) has been shown to be a highly efficient flame retardant; an electrolyte containing 10% EEP had a self-extinguishing time less than half that of a baseline electrolyte. rsc.orgsemanticscholar.orgresearchgate.netrsc.org The addition of these compounds can also improve safety during overcharging by postponing sharp voltage rises. rsc.orgresearchgate.netrsc.org
Optimization of Electrolyte Formulations and Performance
While beneficial for safety, the inclusion of phosphonate-based flame retardants can present challenges to battery performance. cip.com.cnresearchgate.net For instance, DEEP molecules can have a strong interaction with lithium ions (Li⁺), leading them to become part of the ion's primary solvation shell. cip.com.cn This can result in the formation of an unstable solid electrolyte interphase (SEI) on the graphite (B72142) anode, leading to continuous decomposition of the electrolyte and eventual failure of the anode. cip.com.cn
To overcome this, researchers are optimizing electrolyte formulations. One successful strategy involves a synergistic approach using a mixture of solvents. cip.com.cn By combining a strong ligand solvent (ethylene carbonate) with a weak ligand solvent (linear carbonate), the interaction between DEEP and Li⁺ can be diminished. cip.com.cn This reduces the amount of DEEP in the Li⁺ solvation shell and lessens its decomposition at the anode surface. cip.com.cn An electrolyte optimized with this strategy demonstrated impressive performance, with a graphite anode retaining 95.6% of its capacity after 150 cycles. cip.com.cn Furthermore, additives like EEP have been found to improve the initial coulombic efficiency and cycling stability in both half-cells and full-cells, acting as a beneficial film-forming agent on both the anode and the cathode. rsc.orgsemanticscholar.orgresearchgate.netrsc.org
| Additive / Formulation Strategy | Key Performance Metric | Result |
|---|---|---|
| DEEP with Synergistic Solvents | Capacity Retention (Graphite Anode) | 95.6% after 150 cycles cip.com.cn |
| 10% EEP Additive | Self-Extinguishing Time | Less than half of baseline electrolyte rsc.orgsemanticscholar.orgresearchgate.netrsc.org |
| EEP Additive | Electrochemical Performance | Higher initial coulombic efficiency and cycling stability rsc.orgsemanticscholar.orgresearchgate.netrsc.org |
Chemical Probe and Sensor Development
The structural similarity of compounds like ethyl ethylphosphinate to toxic organophosphorus pesticides and chemical warfare agents makes the development of sensitive detection methods a critical area of research for security and environmental monitoring.
Utilization in Probes for Organophosphorus Compounds
Advanced analytical techniques are being developed for the rapid and sensitive detection of organophosphorus compounds. While sensors are often designed to detect a class of compounds rather than a single specific molecule, research on chemical warfare agent (CWA) simulants, which are structurally similar to this compound, is highly relevant. Simulants such as dimethyl methylphosphonate (DMMP) and diisopropyl methylphosphonate (DIMP) are frequently used to develop and test new detection platforms. rsc.orgmdpi.comnih.govrsc.org
One promising approach is the use of Surface-Enhanced Raman Spectroscopy (SERS), a technique that can provide highly sensitive analysis of organophosphorus compounds by enhancing the vibrational spectroscopic signal of molecules adsorbed on metallic nanostructures. nih.govnih.govresearchgate.net Another rapid detection method is paper spray mass spectrometry (PS-MS), an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. nih.govrsc.orgthermofisher.comnih.govkemolab.hrnih.govyoutube.com Research has shown that PS-MS can be used to identify and quantify CWA simulants like DMMP and DIMP in complex matrices such as blood and urine, with limits of detection in the low nanogram per milliliter (ng/mL) range. nih.govrsc.org These sensitive and rapid analytical methods are crucial for developing field-portable sensors for environmental and security applications.
Environmental Chemical Fate and Transformation Research
Degradation Pathways in Environmental Contexts
The environmental persistence and transformation of ethyl ethylphosphinate are governed by several key degradation pathways, including chemical hydrolysis and microbial biodegradation. The inherent stability of the carbon-phosphorus (C-P) bond makes phosphonates, as a class, generally resistant to simple hydrolytic cleavage. rsc.org However, the ester linkage in this compound is more susceptible to degradation.
Hydrolysis: this compound can undergo hydrolysis under both acidic and alkaline conditions. nih.govnoaa.govmdpi.com The process involves the cleavage of the P-O-C ester bond.
Acid-catalyzed hydrolysis: In acidic environments, the reaction typically proceeds via protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov For instance, hydrolysis of a similar ethyl phosphinate was achieved using concentrated hydrochloric acid at elevated temperatures. nih.govmdpi.com
Base-catalyzed hydrolysis: Alkaline hydrolysis occurs through the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom of the ester. nih.govmdpi.com Studies on a series of ethyl phosphinates have shown that the reaction rate is significantly influenced by steric hindrance; bulkier substituent groups on the phosphorus atom decrease the rate of hydrolysis. nih.govmdpi.com For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. mdpi.com
Biodegradation: Microorganisms have developed pathways to break down phosphonates, often utilizing them as a source of phosphorus, particularly in phosphate-deficient environments. msu.rumdpi.comresearchgate.net
C-P Lyase Pathway: A key enzymatic pathway for the degradation of many phosphonates is the C-P lyase pathway. msu.rumdpi.com This multi-enzyme complex can cleave the stable C-P bond in a variety of phosphonates. msu.ru The process is typically induced under phosphate (B84403) starvation conditions and is regulated by the Pho regulon in bacteria like E. coli. mdpi.com The degradation of alkylphosphonates, such as ethylphosphonate, via this pathway results in the formation of the corresponding alkane (ethane) and orthophosphate, which can be assimilated by the microorganism. msu.ru
Photolysis: While photodegradation is a known environmental fate for some organophosphorus compounds, specific photolysis pathways for this compound are not extensively detailed in the provided research. researchgate.net However, the degradation of other phosphonates, like ethylenediaminetetra(methylenephosphonic acid) (EDTMP), is known to be a radical-driven process under UV irradiation. researchgate.net
| Degradation Pathway | Description | Key Factors | Typical Conditions |
|---|---|---|---|
| Chemical Hydrolysis (Acidic) | Cleavage of the P-O-C ester bond, yielding phosphinic acid. nih.govmdpi.com | Low pH, Temperature | Aqueous solution of strong acids (e.g., HCl). nih.govmdpi.com |
| Chemical Hydrolysis (Alkaline) | Cleavage of the P-O-C ester bond via nucleophilic attack by OH-. nih.govmdpi.com | High pH, Steric Hindrance | Aqueous solution of strong bases (e.g., NaOH). nih.govmdpi.com |
| Microbial Biodegradation | Enzymatic cleavage of the C-P bond by microorganisms to obtain phosphorus. msu.rumdpi.com | Presence of specific microbes (e.g., bacteria with C-P lyase), Phosphate limitation | Soil and aquatic environments. msu.rumdpi.com |
Formation of Transformation Products
The degradation of this compound leads to the formation of several transformation products, depending on the specific pathway.
Ethylphosphonic Acid: Through hydrolysis, the primary transformation product is ethylphosphonic acid. This occurs when the ethyl ester group is cleaved, leaving the central phosphorus atom bonded to one ethyl group, a hydroxyl group, and a double-bonded oxygen. nih.govmdpi.com
Ethane (B1197151) and Orthophosphate: Microbial degradation via the C-P lyase pathway breaks the carbon-phosphorus bond directly. msu.ru For ethylphosphonate, this process yields ethane (CH₃CH₃) and inorganic orthophosphate (PO₄³⁻), which the cell can then utilize. msu.ru Studies on the degradation of various alkylphosphonic acids by E. coli have demonstrated the formation of the corresponding alkanes, such as methane (B114726) from methylphosphonic acid and ethane from ethylphosphonic acid derivatives. msu.ru
Other related phosphonates serve as models for potential transformation reactions. For example, the degradation of 2-aminoethylphosphonate (AEP) involves an initial transamination step to produce phosphonoacetaldehyde. nih.gov
| Transformation Product | Formation Pathway | Chemical Formula | Significance |
|---|---|---|---|
| Ethylphosphonic Acid | Acid or Alkaline Hydrolysis. nih.govmdpi.com | C₂H₇O₃P | Primary product of chemical degradation in aqueous environments. |
| Ethane | Microbial Biodegradation (C-P Lyase Pathway). msu.ru | C₂H₆ | Gaseous product indicating microbial cleavage of the C-P bond. |
| Orthophosphate | Microbial Biodegradation (C-P Lyase Pathway). msu.ru | PO₄³⁻ | Biologically available phosphorus released during biodegradation. |
Chemical Mechanisms of Formation in Specific Matrices (e.g., winemaking)
A notable instance of this compound (often referred to as fosetyl (B95085) in this context) formation occurs in wine. nih.govresearchgate.net Its presence in wine can result from the chemical transformation of phosphonic acid (H₃PO₃), which may be present in grape juice from agricultural practices. nih.govresearchgate.net
The primary mechanism for its formation is a chemical esterification reaction, specifically the Fischer esterification, between phosphonic acid and ethanol (B145695). nih.gov This process has been observed to occur both during alcoholic fermentation and during the subsequent aging of the wine. nih.govresearchgate.net
Formation during Fermentation: During alcoholic fermentation, yeast produces high concentrations of ethanol. In the acidic environment of the grape juice and wine, this ethanol can react with dissolved phosphonic acid to form ethyl phosphonate (B1237965). nih.govresearchgate.net
Formation during Aging: Research has shown that the concentration of ethyl phosphonate can continue to increase during wine aging, even in the absence of yeast. nih.govresearchgate.net This indicates a purely chemical origin for the continued formation, driven by the thermodynamic equilibrium of the esterification reaction. nih.gov The main thermodynamic variables affecting the reaction are time and temperature. researchgate.net The prolonged contact between ethanol and phosphonic acid in the wine matrix facilitates the slow conversion to the ethyl ester. nih.gov
| Factor | Influence on Formation | Mechanism |
|---|---|---|
| Phosphonic Acid Concentration | Directly proportional; higher initial concentration leads to higher formation. researchgate.net | Phosphonic acid is a primary reactant in the esterification. nih.gov |
| Ethanol Concentration | Directly proportional; formation is dependent on the presence of ethanol. nih.gov | Ethanol is the second reactant in the Fischer esterification. nih.gov |
| Temperature | Higher temperatures accelerate the reaction rate. researchgate.net | Provides the necessary activation energy for the esterification reaction. |
| Time (Aging) | Increased contact time allows the reaction to proceed further toward equilibrium. nih.govresearchgate.net | Esterification is often a slow, equilibrium-driven process. nih.gov |
| pH | The acidic nature of wine catalyzes the esterification reaction. nih.gov | Acid catalysis is characteristic of Fischer esterification. |
Q & A
(Basic) What are the established synthetic routes for ethyl ethylphosphinate, and how can researchers validate the purity of the product?
This compound is synthesized via esterification of ethylphosphinic acid with ethanol under acidic or catalytic conditions. To validate purity, researchers should:
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and assess impurities.
- Perform gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts.
- Measure melting points or refractive indices for physical consistency checks.
Purity thresholds (>98%) should align with literature benchmarks, and experimental protocols must be detailed to ensure reproducibility .
(Advanced) How can researchers resolve contradictions in kinetic data for this compound solvolysis mechanisms?
Conflicting kinetic data (e.g., rate constants, activation parameters) require:
- Replication under standardized conditions (solvent polarity, temperature) to isolate variables.
- Computational modeling (e.g., DFT calculations) to compare theoretical and experimental energy barriers.
- Cross-referencing class data (organophosphates) to identify trends or anomalies .
For example, SN1 mechanisms in phosphinates are characterized by low negative entropy values and rate independence from nucleophile concentration. Discrepancies may arise from solvent effects or competing pathways, necessitating multi-method validation .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ³¹P NMR : Directly probes the phosphorus environment, with shifts typically between 30–50 ppm for phosphinates.
- FT-IR Spectroscopy : Identifies P=O (~1200 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretching vibrations.
- Mass Spectrometry : Confirms molecular ion peaks (m/z 124 for C₃H₉O₂P⁺) and fragmentation patterns.
Data should be tabulated and compared to reference spectra for unambiguous identification .
(Advanced) What experimental designs differentiate SN1 and SN2 mechanisms in this compound reactions?
- Kinetic Isotope Effects (KIE) : SN1 mechanisms show negligible KIE, while SN2 exhibits significant deuterium substitution effects.
- Stereochemical Analysis : SN2 results in inversion of configuration; SN1 leads to racemization.
- Solvent Studies : Polar aprotic solvents favor SN2, while polar protic solvents stabilize SN1 carbocation intermediates.
Controlled studies should include rate measurements under varying solvent/nucleophile conditions .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers away from oxidizers.
- Follow waste disposal guidelines for organophosphorus compounds to prevent environmental contamination.
Refer to Safety Data Sheets (SDS) and institutional toxicology guidelines for risk mitigation .
(Advanced) How can computational models predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculates transition-state geometries and activation energies for proposed pathways.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories.
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reactivity trends.
Validate predictions with experimental kinetic data and spectroscopic evidence .
(Basic) How should researchers document synthetic procedures for reproducibility?
- Include step-by-step protocols with molar ratios, reaction times, and purification methods.
- Report failure cases (e.g., side reactions under specific conditions) to guide optimization.
- Use tables to summarize yields, purity metrics, and analytical data (e.g., NMR shifts) .
(Advanced) What strategies address gaps in toxicological data for this compound?
- Read-Across Approaches : Extrapolate from structurally similar organophosphates (e.g., methyl analogues) while noting limitations.
- In Silico Toxicology : Use tools like OECD QSAR Toolbox to predict acute toxicity endpoints.
- Supplemental In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assays) to fill data gaps .
(Basic) What are the primary research applications of this compound?
- Reaction Mechanism Studies : Model compound for solvolysis and phosphorylation pathways.
- Ligand Synthesis : Intermediate in organometallic catalyst design.
- Polymer Chemistry : Monomer for flame-retardant materials.
Applications should align with literature precedents and hypothesis-driven aims .
(Advanced) How can researchers optimize reaction conditions for this compound derivatization?
- Design of Experiments (DoE) : Use factorial designs to test temperature, catalyst loading, and solvent effects.
- High-Throughput Screening : Automate reaction arrays to identify optimal parameters.
- Green Chemistry Metrics : Assess atom economy and E-factors to minimize waste.
Publish raw data in supplementary materials to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
